N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O4S/c1-29(27,28)23-11-8-15(9-12-23)19(26)21-10-13-24-18(25)7-6-17(22-24)14-2-4-16(20)5-3-14/h2-7,15H,8-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVHNSHSCKHLPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic molecule with potential biological activities. Its structure features a piperidine core, a pyridazinone moiety, and a chlorophenyl substituent, which may contribute to its pharmacological properties. This article aims to provide a detailed examination of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 381.8 g/mol. The structure can be summarized as follows:
- Piperidine Ring : A six-membered ring containing nitrogen.
- Pyridazinone Moiety : A heterocyclic compound contributing to its reactivity.
- Chlorophenyl Group : Enhances hydrophobic interactions and potential binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀ClN₃O₄S |
| Molecular Weight | 381.8 g/mol |
| Solubility | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of piperidin-4-one have shown cytotoxic effects against various cancer cell lines, including leukemia and myeloma . Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression.
The proposed mechanism of action involves the compound's interaction with specific enzymes or receptors. The pyridazinone core may inhibit certain enzymes critical for tumor growth, while the piperidine structure could modulate receptor activity. The presence of the chlorophenyl group likely enhances the compound's binding affinity through hydrophobic interactions.
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study demonstrated that similar compounds reduced cell viability in myeloma and leukemia cell lines while increasing apoptosis-related gene expression (p53 and Bax). This suggests potential therapeutic applications in cancer treatment .
- Enzyme Inhibition : Compounds with piperidine moieties have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. High inhibitory activity was observed, indicating possible applications in treating neurodegenerative diseases and infections .
Table 2: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity in myeloma and leukemia | , |
| Enzyme Inhibition | Strong AChE and urease inhibition | , |
| Apoptosis Induction | Increased expression of p53 and Bax |
Pharmacokinetics and ADMET Properties
Computational studies on the pharmacokinetic properties of similar compounds suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These characteristics are crucial for evaluating the drug-likeness of new compounds.
Table 3: Predicted ADMET Properties
| Property | Value |
|---|---|
| Absorption | High |
| Distribution | Moderate |
| Metabolism | Liver (CYP450 pathways) |
| Excretion | Renal |
| Toxicity | Low |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Antipyrine/Pyridazinone Hybrids ()
The compound shares structural homology with antipyrine/pyridazinone hybrids synthesized in recent studies. Key analogues include:
Table 1: Comparison of Pyridazinone-Based Analogues
Key Observations:
- Substituent Effects: The target compound’s methylsulfonyl-piperidine group distinguishes it from analogues with piperazine rings (e.g., 6f, 6h). The 4-chlorophenyl group on the pyridazinone core is shared with 6f, but its placement on a piperidine (vs. piperazine in 6f) may modulate lipophilicity and steric effects.
Synthesis Efficiency :
- Yields for analogues range from 42% (6g) to 62% (6e), suggesting synthetic challenges in introducing fluorophenyl (6g) or chlorophenyl (6h) groups. The target compound’s synthesis yield is unreported but may face similar hurdles due to its methylsulfonyl group.
- Spectroscopic Data: IR C=O peaks for analogues (1620–1681 cm⁻¹) correlate with carbonyl groups in pyridazinone and carboxamide moieties. The target’s methylsulfonyl group may shift these peaks due to electron-withdrawing effects, though specific data are unavailable.
Comparison with Sulfonamide-Containing Sodium Channel Blockers ()
The methylsulfonyl group aligns the target compound with voltage-gated sodium channel blockers like indoxacarb and metaflumizone . For example:
- Indoxacarb: Contains a trifluoromethylpyrazole and oxadiazine core. The target’s pyridazinone and sulfonamide groups may offer similar electronic profiles but with distinct steric constraints.
- Metaflumizone : Features a diphenyl ether and carboxamide. The target’s piperidine-carboxamide could enhance solubility compared to metaflumizone’s linear chain.
Piperidinecarboxamide Derivatives ()
Compounds like N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide share the piperidine-carboxamide motif with the target compound. However, their pyrimidine cores (vs. pyridazinone) and trifluoromethyl groups suggest divergent pharmacological targets, possibly kinase inhibition or antimicrobial activity. The target’s pyridazinone core may confer greater rigidity, influencing binding kinetics.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high yield?
The synthesis involves:
- Pyridazinone ring formation : Reacting hydrazine with a dicarbonyl precursor under controlled temperature (80–100°C) in ethanol or acetic acid .
- Sulfonamide introduction : Coupling the pyridazine intermediate with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Piperidine-4-carboxamide linkage : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF to ensure regioselective amide bond formation .
Optimization : Adjust solvent polarity (e.g., DCM for hydrophobic steps) and monitor reaction progress via TLC or HPLC to terminate reactions at >90% conversion .
Q. How can purity and structural integrity be validated post-synthesis?
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water .
- Characterization : Confirm via ¹H/¹³C NMR (aromatic protons at δ 7.2–8.1 ppm, sulfonyl signals at δ 3.1–3.3 ppm) and HRMS (exact mass: ~477.12 g/mol) .
- Purity : Ensure ≥95% by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What stability considerations are critical for experimental design?
- pH stability : The compound degrades at extremes (pH < 2 or >10), with optimal stability in PBS (pH 7.4) .
- Thermal stability : Store at –20°C in anhydrous DMSO; avoid repeated freeze-thaw cycles to prevent hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Compare analogs with substituted pyridazinone rings (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to assess electronic effects on target binding .
- Functional group swaps : Replace methylsulfonyl with acetyl or tert-butyl sulfonyl groups to evaluate steric impacts .
- Biological assays : Test against kinase panels (e.g., EGFR, PI3K) to identify primary targets. Use IC₅₀ values to rank potency (see Table 1) .
Q. Table 1: SAR of Key Analogs
| Substituent (R) | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-Cl-Ph | EGFR | 12.3 | |
| 4-F-Ph | PI3Kγ | 28.7 | |
| MeSO₂ | CDK2 | 45.1 |
Q. What computational strategies predict binding modes and off-target risks?
- Molecular docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) to identify key interactions (e.g., H-bonding with Met793) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the piperidine-carboxamide moiety in aqueous solution .
- Off-target screening : Employ SwissTargetPrediction to rank potential off-targets (e.g., serotonin receptors) based on structural similarity .
Q. How to resolve contradictions in biological activity data across studies?
- Assay variability : Normalize data using internal controls (e.g., staurosporine for kinase inhibition) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Metabolic interference : Test stability in liver microsomes (human vs. murine) to identify species-specific degradation pathways .
- Batch consistency : Compare HPLC chromatograms and biological activity across synthetic batches to rule out impurity-driven effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
